molecular formula C20H19BrN2O4S B10894343 (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10894343
M. Wt: 463.3 g/mol
InChI Key: ASYNKLCSDBTANL-VCHYOVAHSA-N
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Description

(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a brominated benzylidene group, and an ethoxyphenyl imino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with 4-ethoxyaniline to form the corresponding Schiff base. This intermediate is then reacted with thiazolidinone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5E)-5-(5-bromo-2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, brominated benzylidene group, and ethoxyphenyl imino group. This structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

Molecular Formula

C20H19BrN2O4S

Molecular Weight

463.3 g/mol

IUPAC Name

(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19BrN2O4S/c1-4-27-14-7-5-13(6-8-14)22-20-23-19(24)18(28-20)10-12-9-15(21)17(26-3)11-16(12)25-2/h5-11H,4H2,1-3H3,(H,22,23,24)/b18-10+

InChI Key

ASYNKLCSDBTANL-VCHYOVAHSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3OC)OC)Br)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)OC)Br)S2

Origin of Product

United States

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